molecular formula C18H24N2O4 B12166917 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one

Cat. No.: B12166917
M. Wt: 332.4 g/mol
InChI Key: FTSKRIZXYPEEPQ-UHFFFAOYSA-N
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Description

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a dihydrofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one typically involves multiple steps. One common approach is the reductive amination of a precursor compound with a substituted aromatic aldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in methanol at room temperature with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include phenol derivatives, alcohols, and substituted piperazine compounds.

Scientific Research Applications

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the dihydrofuranone moiety could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5-dimethyldihydrofuran-2(3H)-one is unique due to its combination of a piperazine ring, methoxyphenyl group, and dihydrofuranone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-5,5-dimethyloxolan-2-one

InChI

InChI=1S/C18H24N2O4/c1-18(2)15(12-16(21)24-18)17(22)20-9-7-19(8-10-20)13-5-4-6-14(11-13)23-3/h4-6,11,15H,7-10,12H2,1-3H3

InChI Key

FTSKRIZXYPEEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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